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Compound of Interest

Compound Name: Glatiramer acetate

Cat. No.: B549189 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of glatiramer acetate with other prominent

disease-modifying therapies (DMTs) for multiple sclerosis (MS). The information is compiled

from peer-reviewed clinical trials and scientific literature to support research, discovery, and

drug development efforts in the field of neuroimmunology.

Introduction to Glatiramer Acetate
Glatiramer acetate (GA) is a synthetic polypeptide analog of myelin basic protein, one of the

components of the myelin sheath. Its mechanism of action is thought to involve a modulation of

the immune system, promoting a shift from a pro-inflammatory Th1 response to an anti-

inflammatory Th2 response. This immunomodulation is believed to reduce the autoimmune

attack on the central nervous system that characterizes multiple sclerosis.

Comparative Efficacy of Multiple Sclerosis
Therapies
The following tables summarize key efficacy outcomes from head-to-head and placebo-

controlled clinical trials involving glatiramer acetate and other major MS therapies.

Table 1: Annualized Relapse Rate (ARR)
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Comparison
Glatiramer
Acetate (ARR)

Comparator
(ARR)

Relative
Reduction /
Difference

Trial / Source

vs. Interferon

beta-1b
0.34

0.33 (250 µg) /

0.36 (500 µg)

No significant

difference
BEYOND[1]

vs. Interferon

beta-1a (s.c.)

No significant

difference in time

to first relapse

(primary

outcome)

No significant

difference in time

to first relapse

(primary

outcome)

No significant

difference
REGARD[2]

vs. Fingolimod

(0.5 mg)
0.258 0.153

40.7% relative

reduction with

Fingolimod

(p=0.0138)

ASSESS[3][4]

vs. Dimethyl

Fumarate (BID)
0.29 0.22

24% relative

reduction with

Dimethyl

Fumarate

(p=0.0474)

CONFIRM (post-

hoc)[5]

vs. Teriflunomide

(14 mg)
- -

No significant

difference in time

to failure

(primary

endpoint)

TENERE[6][7]

vs. Natalizumab
0.63 (as part of

IFN-β/GA group)
0.20

68% relative

reduction with

Natalizumab

(p<0.0001)

Observational

Study[8][9]

vs. Ocrelizumab
0.08 (as part of

IFN/GA group)
0.01

IPTW-weighted

ARR ratio 0.15

(p<0.001) in

favor of

Ocrelizumab

MSBase Registry

Study[10]
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vs. Cladribine - -

ARR Ratio 0.49

(p<0.001) in

favor of

Cladribine

i-MuST

Database

Study[11][12]

Table 2: Disability Progression (Confirmed for ≥ 12
weeks)

Comparison

Glatiramer
Acetate (%
with
progression)

Comparator (%
with
progression)

Hazard Ratio /
Risk Ratio

Trial / Source

vs. Interferon

beta-1b

No significant

difference

No significant

difference
- BEYOND[1]

vs. Fingolimod

(0.5 mg)
- - - ASSESS[3][4]

vs. Dimethyl

Fumarate (BID)
- -

Risk Ratio 0.59

(p<0.0001) in

favor of Dimethyl

Fumarate

CONFIRM (post-

hoc)[5]

vs. Natalizumab

29% (placebo

group in

AFFIRM)

17%

42% risk

reduction with

Natalizumab (HR

0.58)

AFFIRM[13][14]

vs. Ocrelizumab
No significant

difference

No significant

difference
-

MSBase Registry

Study[10]

vs. Cladribine

Largely

nonsignificant

effects

Largely

nonsignificant

effects

-

i-MuST

Database

Study[11][12]

Comparative Safety Profiles
Table 3: Common and Serious Adverse Events
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Therapy
Common Adverse Events
(>10% incidence)

Serious Adverse Events of
Note

Glatiramer Acetate

Injection site reactions

(erythema, pain, pruritus,

mass, edema), vasodilation,

rash, dyspnea, chest pain.

Immediate post-injection

reaction, lipoatrophy, skin

necrosis.

Interferon-beta

Flu-like symptoms (fever,

chills, myalgia), injection site

reactions, headache, asthenia.

Depression, suicidal ideation,

elevated liver enzymes,

leukopenia.

Fingolimod

Headache, influenza, diarrhea,

back pain, cough, elevated

liver enzymes.

Bradycardia, atrioventricular

block, macular edema,

hypertension, serious

infections.

Natalizumab

Headache, fatigue, arthralgia,

urinary tract infection,

nasopharyngitis, infusion-

related reactions.

Progressive Multifocal

Leukoencephalopathy (PML),

hepatotoxicity, hypersensitivity

reactions.

Ocrelizumab

Infusion-related reactions,

upper respiratory tract

infections, nasopharyngitis.

Increased risk of infections,

malignancies (including breast

cancer).

Dimethyl Fumarate
Flushing, abdominal pain,

diarrhea, nausea.

Lymphopenia, serious

infections (including PML in the

setting of lymphopenia).

Teriflunomide

Diarrhea, nausea, hair

thinning, elevated liver

enzymes.

Hepatotoxicity, teratogenicity,

hypertension, peripheral

neuropathy.

Alemtuzumab

Infusion-associated reactions,

infections (upper respiratory

tract, urinary tract), headache,

rash, pyrexia.

Autoimmune disorders (thyroid

disorders, immune

thrombocytopenia,

nephropathies), serious

infections.
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Siponimod
Headache, hypertension,

elevated liver enzymes.

Bradyarrhythmia, macular

edema, infections, posterior

reversible encephalopathy

syndrome.

Cladribine

Lymphopenia, headache,

upper respiratory tract

infection.

Malignancies, teratogenicity,

serious infections (including

PML).

Experimental Protocols of Key Clinical Trials
This section details the methodologies of key head-to-head clinical trials comparing glatiramer
acetate to other MS therapies.

BEYOND (Betaseron Efficacy Yielding Outcomes of a
New Dose)[1]

Objective: To compare the efficacy and safety of two doses of interferon beta-1b (250 µg and

500 µg) with glatiramer acetate in patients with relapsing-remitting MS (RRMS).

Study Design: A prospective, multicenter, randomized, assessor-blinded, active-controlled

trial.

Participants: Patients with RRMS, aged 18-55 years, with an Expanded Disability Status

Scale (EDSS) score of 0-5.0, and at least one relapse in the previous year.

Interventions: Patients were randomized to receive subcutaneous interferon beta-1b 250 µg

every other day, interferon beta-1b 500 µg every other day, or glatiramer acetate 20 mg

daily.

Primary Endpoint: Time to first relapse.

Key Secondary Endpoints: Annualized relapse rate (ARR), proportion of relapse-free

patients, and various MRI measures.

Statistical Analysis: The primary endpoint was analyzed using a Cox proportional hazards

model. ARR was analyzed using a negative binomial regression model.
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REGARD (REbif vs Glatiramer Acetate in Relapsing MS
Disease)[2]

Objective: To compare the efficacy of subcutaneous interferon beta-1a (44 µg three times

weekly) with glatiramer acetate (20 mg daily) in patients with RRMS.

Study Design: A multicenter, randomized, parallel-group, open-label trial.

Participants: Patients with RRMS, aged 18-55 years, with an EDSS of 0-5.5, and at least one

relapse in the previous year.

Interventions: Patients were randomized to receive either subcutaneous interferon beta-1a

44 µg three times a week or glatiramer acetate 20 mg daily.

Primary Endpoint: Time to first relapse.

Key Secondary Endpoints: ARR, disability progression, and MRI lesion activity.

Statistical Analysis: The primary endpoint was analyzed using a log-rank test.

ASSESS (A Study to Evaluate the Efficacy and Safety of
Two Doses of Fingolimod Versus Glatiramer Acetate)[3]
[4]

Objective: To evaluate the superiority of two doses of fingolimod (0.5 mg and 0.25 mg daily)

over glatiramer acetate (20 mg daily) in patients with RRMS.

Study Design: A phase 3b, multicenter, randomized, rater- and dose-blinded, active-

controlled study.

Participants: Patients with RRMS, aged 18-65 years, with an EDSS of 0-6.0, and at least one

relapse in the previous year or two relapses in the previous two years.

Interventions: Patients were randomized to receive oral fingolimod 0.5 mg daily, oral

fingolimod 0.25 mg daily, or subcutaneous glatiramer acetate 20 mg daily.

Primary Endpoint: Annualized relapse rate.
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Key Secondary Endpoints: MRI outcomes, time to first relapse, and safety.

Statistical Analysis: The primary endpoint was analyzed using a negative binomial regression

model.

CONFIRM (Comparator and an Oral Fumarate in
Relapsing-Remitting Multiple Sclerosis)[5]

Objective: To evaluate the efficacy and safety of two doses of dimethyl fumarate (240 mg

twice or three times daily) compared with placebo and glatiramer acetate in patients with

RRMS.

Study Design: A phase 3, multicenter, randomized, double-blind, placebo-controlled study

with an active reference comparator (glatiramer acetate).

Participants: Patients with RRMS, aged 18-55 years, with an EDSS of 0-5.0, and at least one

relapse in the year before randomization.

Interventions: Patients were randomized to receive dimethyl fumarate 240 mg twice daily,

dimethyl fumarate 240 mg three times daily, placebo, or open-label glatiramer acetate 20

mg daily.

Primary Endpoint: Annualized relapse rate at 2 years.

Key Secondary Endpoints: Proportion of patients who relapsed, time to disability

progression, and MRI lesion activity.

Statistical Analysis: The primary endpoint was analyzed using a negative binomial regression

model.

Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways for glatiramer acetate and

a selection of comparator therapies.
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Caption: Glatiramer Acetate Signaling Pathway.
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Click to download full resolution via product page

Caption: Fingolimod Signaling Pathway.
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Caption: Dimethyl Fumarate Signaling Pathway.

Conclusion
The landscape of multiple sclerosis therapies is continually evolving, with a range of treatments

offering different mechanisms of action, efficacy profiles, and safety considerations. Glatiramer
acetate remains a relevant therapy, particularly for patients seeking a long-term safety profile.

However, newer agents, including oral and monoclonal antibody therapies, have demonstrated

superior efficacy in reducing relapse rates and, in some cases, slowing disability progression.

The choice of therapy requires a careful consideration of disease activity, patient preference,

and the benefit-risk profile of each agent. This guide is intended to serve as a resource for
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researchers and drug development professionals to facilitate informed decision-making and to

spur further innovation in the treatment of multiple sclerosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Role of oral teriflunomide in the management of multiple sclerosis - PMC
[pmc.ncbi.nlm.nih.gov]

2. Frontiers | Molecular Pharmacology and Novel Potential Therapeutic Applications of
Fingolimod [frontiersin.org]

3. What is the mechanism of action of Ocrelizumab? [synapse.patsnap.com]

4. The Evolving Mechanisms of Action of Glatiramer Acetate - PMC [pmc.ncbi.nlm.nih.gov]

5. What is the mechanism of Alemtuzumab? [synapse.patsnap.com]

6. go.drugbank.com [go.drugbank.com]

7. Ocrelizumab for the Treatment of Multiple Sclerosis: Safety, Efficacy, and Pharmacology -
PubMed [pubmed.ncbi.nlm.nih.gov]

8. Dimethyl fumarate: A review of preclinical efficacy in models of neurodegenerative
diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

9. Comparative efficacy of first-line natalizumab vs IFN-β or glatiramer acetate in relapsing
MS - PMC [pmc.ncbi.nlm.nih.gov]

10. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an
overview and update [frontiersin.org]

11. researchgate.net [researchgate.net]

12. IFN-γ and TGF-β, Crucial Players in Immune Responses: A Tribute to Howard Young -
PMC [pmc.ncbi.nlm.nih.gov]

13. Efficacy | TYSABRI® (natalizumab) HCP [tysabrihcp.com]

14. Natalizumab for the treatment of relapsing multiple sclerosis - PMC
[pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b549189?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC3639219/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3639219/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.807639/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.807639/full
https://synapse.patsnap.com/article/what-is-the-mechanism-of-action-of-ocrelizumab
https://pmc.ncbi.nlm.nih.gov/articles/PMC6360864/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-alemtuzumab
https://go.drugbank.com/drugs/DB11988
https://pubmed.ncbi.nlm.nih.gov/34354358/
https://pubmed.ncbi.nlm.nih.gov/34354358/
https://pubmed.ncbi.nlm.nih.gov/35569547/
https://pubmed.ncbi.nlm.nih.gov/35569547/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4828679/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4828679/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1264842/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1264842/full
https://www.researchgate.net/publication/320929915_The_sphingosine_1-phosphate_receptor_modulator_fingolimod_as_a_therapeutic_agent_Recent_findings_and_new_perspectives
https://pmc.ncbi.nlm.nih.gov/articles/PMC9917322/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9917322/
https://www.tysabrihcp.com/en_us/home/efficacy-safety/pivotal-trial.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2721353/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2721353/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [A Comparative Guide to Glatiramer Acetate and Other
Multiple Sclerosis Therapies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b549189#comparing-glatiramer-acetate-with-other-
multiple-sclerosis-therapies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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